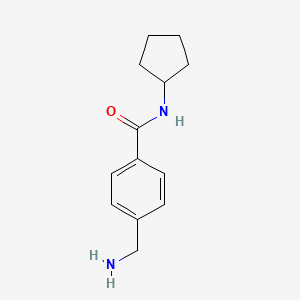
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, also known as DCPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, one limitation of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its limited stability in solution, which can make it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research on 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. One area of interest is the development of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. Additionally, further studies are needed to determine the optimal conditions for the use of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid in lab experiments and to improve its stability in solution.
合成法
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. This method yields 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid as a white crystalline solid with a melting point of 244-246°C.
科学的研究の応用
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-1-3-9(7(13)5-6)15-10(16)4-2-8(14-15)11(17)18/h1,3,5H,2,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNXPLDODGOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)


![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)


![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)